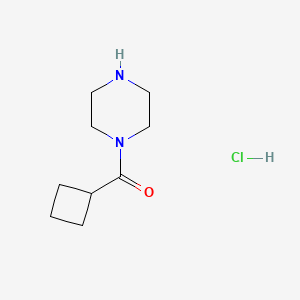

1-(Cyclobutylcarbonyl)piperazine hydrochloride

Description

BenchChem offers high-quality 1-(Cyclobutylcarbonyl)piperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclobutylcarbonyl)piperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclobutyl(piperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O.ClH/c12-9(8-2-1-3-8)11-6-4-10-5-7-11;/h8,10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEJFACBGALXCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties and Analysis of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of 1-(Cyclobutylcarbonyl)piperazine hydrochloride (CAS No: 1428443-87-1), a synthetic piperazine derivative of significant interest to researchers in medicinal chemistry and drug development. The document delves into the core physicochemical properties of the compound, with a primary focus on its molecular weight and the empirical methods for its verification. We will explore the causality behind its synthesis, purification, and analytical characterization, offering field-proven protocols for mass spectrometry, NMR spectroscopy, and HPLC. This guide is intended to serve as an authoritative resource for scientists, providing the necessary technical insights to confidently utilize this compound in a research and development setting.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous approved drugs across various therapeutic areas, including antipsychotics, antihistamines, and antihelminthics.[1] Its prevalence is due to its ability to improve the pharmacokinetic properties of a molecule, such as aqueous solubility and oral bioavailability, and its versatile synthetic handles which allow for extensive structure-activity relationship (SAR) studies.

1-(Cyclobutylcarbonyl)piperazine hydrochloride is a specific derivative that combines the piperazine core with a cyclobutylcarbonyl group. This aliphatic moiety distinguishes it from many aryl-substituted piperazines, potentially influencing its receptor binding affinity, metabolic stability, and lipophilicity.[2] As a research chemical, it primarily serves as a crucial building block in the synthesis of more complex molecules, particularly those targeting neurological pathways.[2] Understanding its fundamental properties, starting with its precise molecular weight, is the foundational first step for its effective application.

Core Physicochemical Properties

The hydrochloride salt form of 1-(Cyclobutylcarbonyl)piperazine is the most common variant used in laboratory settings. The formation of the salt from the free base is a deliberate choice to enhance the compound's stability and increase its solubility in polar solvents, which is often a prerequisite for biological assays and subsequent chemical reactions. The compound is generally stable in acidic conditions but is susceptible to hydrolysis of the amide bond at a pH above 7.[2] For long-term integrity, storage at –20°C in an airtight container is recommended.[2]

Data Summary Table

The following table summarizes the key quantitative and qualitative data for 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

| Property | Value | Source |

| IUPAC Name | cyclobutyl(piperazin-1-yl)methanone;hydrochloride | PubChem |

| CAS Number | 1428443-87-1 | [2] |

| Molecular Formula | C₉H₁₇ClN₂O | [2] |

| Molecular Weight | 204.70 g/mol | PubChem,[2] |

| Appearance | White to yellow solid/crystalline powder | [2] |

| InChI Key | YKEJFACBGALXCU-UHFFFAOYSA-N | [2] |

| Stability | Stable at pH 2-6; degrades above pH 7 | [2] |

| Storage | Recommended at –20°C | [2] |

Synthesis and Purification: A Validated Protocol

The synthesis of 1-(Cyclobutylcarbonyl)piperazine hydrochloride is typically achieved through a two-step process involving the acylation of piperazine followed by salt formation. The choice of reagents and conditions is critical to ensure high yield and purity.

Diagram of Synthetic Workflow

Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

-

Preparation: To a round-bottom flask under a nitrogen atmosphere, add piperazine and anhydrous dichloromethane (DCM). Cool the mixture to 0°C in an ice bath.

-

Causality: Anhydrous conditions are essential to prevent the hydrolysis of the highly reactive cyclobutane carbonyl chloride. The inert nitrogen atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

-

Base Addition: Add triethylamine (TEA) to the solution.

-

Causality: TEA acts as a base to neutralize the hydrochloric acid that is generated as a byproduct of the acylation reaction, driving the reaction to completion.

-

-

Acylation: Add cyclobutane carbonyl chloride dropwise to the stirred solution, maintaining the temperature between 0-5°C.[2] Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Causality: The slow, cooled addition controls the exothermic reaction. The extended stir time ensures the reaction proceeds to completion.

-

-

Workup: Wash the reaction mixture with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of ethyl acetate. Bubble hydrogen chloride gas through the solution (or add a solution of HCl in ethyl acetate) until precipitation is complete.[2]

-

Causality: The hydrochloride salt is typically much less soluble in organic solvents like ethyl acetate than its free base form, causing it to precipitate out of the solution, which is a key purification step.

-

-

Purification: Collect the resulting solid by vacuum filtration. Wash the filter cake with cold ethyl acetate to remove any remaining impurities. Dry the solid under vacuum to yield pure 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

Analytical Characterization and Molecular Weight Verification

Calculating the theoretical molecular weight is straightforward, but its empirical verification is a cornerstone of chemical quality control. A multi-technique approach ensures the compound's identity, purity, and structural integrity.

Diagram of Analytical Workflow

Caption: A self-validating analytical workflow for characterization.

Protocol 4.1: Molecular Weight Verification by Mass Spectrometry (MS)

This protocol confirms the mass of the core molecule, directly validating the basis for the hydrochloride salt's molecular weight.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a 1:1 mixture of acetonitrile and water.

-

Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer operating in positive ion mode.

-

Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum.

-

Expected Result & Self-Validation: The spectrum should display a prominent peak corresponding to the protonated free base ([M+H]⁺).

-

Free Base (C₉H₁₆N₂O) has a monoisotopic mass of 168.1263 Da.

-

The expected [M+H]⁺ ion will be observed at m/z ≈ 169.1341 .

-

The presence of this ion confirms the mass of the core structure, and by extension, validates the calculated molecular weight of the hydrochloride salt (168.1263 + 36.461 = 204.587 g/mol , consistent with the reported 204.7 g/mol ).

-

Protocol 4.2: Structural Confirmation by NMR Spectroscopy

NMR confirms that the verified mass corresponds to the correct chemical structure.

-

Sample Preparation: Dissolve ~10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆ or D₂O.

-

¹H NMR Analysis: Acquire the proton NMR spectrum.

-

Expected Signals: Look for characteristic proton signals in the approximate regions of δ 1.8–2.5 ppm (cyclobutyl protons) and δ 2.6–3.4 ppm (piperazine protons).[2] The integration of these signals should correspond to the number of protons in each part of the molecule.

-

-

¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum.

-

Expected Signal: A key signal confirming the structure is the carbonyl carbon, which should appear in the downfield region of δ 170–175 ppm.[2]

-

Self-Validation: The combination of ¹H and ¹³C NMR spectra provides an unambiguous fingerprint of the molecule's structure. If the spectra match the expected pattern, it validates that the mass measured by MS belongs to the correct isomer.

-

Protocol 4.3: Purity Determination by HPLC

Purity is essential, as impurities will affect the true molar quantity when weighing the sample for an experiment.

-

Sample Preparation: Prepare a sample solution of known concentration (e.g., 1 mg/mL) in the mobile phase.[1]

-

Chromatographic Conditions:

-

Analysis: Inject the sample and run the gradient.

-

Result & Self-Validation: The purity is determined by the area percentage of the main peak in the chromatogram. For research-grade material, purity should typically be >95%.[2] This ensures that when a researcher weighs out a sample, the mass is overwhelmingly attributable to the compound of interest, making calculations based on its molecular weight accurate.

References

-

PubChem, 1-(Cyclopropylcarbonyl)piperazine Hydrochloride, [Link]

-

International Journal of Pharmaceutical Sciences and Research, A Review on Analytical Methods for Piperazine Determination, [Link]

- Google Patents, Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one,

-

PubMed Central, Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023, [Link]

-

UNODC, Recommended methods for the Identification and Analysis of Piperazines in Seized Materials, [Link]

-

ResearchGate, Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV, [Link]

-

Royal Society of Chemistry, Analytical Methods, [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative of Unambiguous Structural Verification

In the landscape of pharmaceutical development and medicinal chemistry, the precise structural characterization of a molecule is the bedrock upon which all subsequent research is built. An erroneous or incomplete structural assignment can lead to the misinterpretation of biological data, wasted resources, and potential safety concerns. This guide provides a comprehensive, field-proven framework for the definitive structure elucidation of 1-(Cyclobutylcarbonyl)piperazine hydrochloride, a molecule of interest within the broader class of N-acylpiperazines, which are prevalent scaffolds in centrally active agents. Our approach emphasizes a multi-technique, self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Strategic Overview: A Multi-Modal Approach to Structure Elucidation

The elucidation of a novel chemical entity is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only through their synergistic integration can a complete and unambiguous picture emerge. Our strategy for 1-(Cyclobutylcarbonyl)piperazine hydrochloride is a hierarchical one, beginning with foundational techniques that confirm elemental composition and purity, and progressing to sophisticated spectroscopic methods that reveal the intricate connectivity and three-dimensional arrangement of atoms.

Part I: Foundational Analysis - Purity and Elemental Composition

Before delving into complex spectroscopic analysis, it is paramount to establish the purity and elemental formula of the synthesized compound. These foundational data points prevent the misinterpretation of spectra due to the presence of impurities or an incorrect molecular formula.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A well-developed HPLC method can separate the target compound from starting materials, by-products, and degradation products, providing a quantitative measure of its purity. For N-acylpiperazines, reversed-phase chromatography is typically the method of choice due to the moderate polarity of these molecules.

Experimental Protocol: HPLC-UV Analysis

-

Sample Preparation: Accurately weigh approximately 1 mg of 1-(Cyclobutylcarbonyl)piperazine hydrochloride and dissolve it in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

-

Chromatographic Conditions:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A gradient elution is recommended for initial assessment to ensure the separation of a wide range of potential impurities. For example:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV absorbance at 210 nm (where the amide chromophore absorbs).

-

Injection Volume: 10 µL.

-

-

Data Analysis: The purity is determined by the area percentage of the main peak in the chromatogram. A purity level of >98% is generally considered acceptable for a research-grade compound.

Trustworthiness: The use of a gradient method provides a robust screen for impurities with a wide range of polarities. The addition of an acid like TFA to the mobile phase helps to ensure sharp peak shapes for basic compounds like piperazines by suppressing the ionization of residual silanol groups on the stationary phase.[1]

Elemental Analysis

Expertise & Experience: Elemental analysis provides the empirical formula of a compound by determining the percentage by weight of carbon, hydrogen, and nitrogen (and other elements if suspected).[2][3] This technique is crucial for confirming the molecular formula, which is a prerequisite for interpreting mass spectrometry data.

Experimental Protocol: CHN Combustion Analysis

-

Sample Preparation: A small, accurately weighed amount of the dry, pure compound (typically 2-3 mg) is placed in a tin capsule.[4]

-

Analysis: The sample is combusted in a furnace with excess oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a detector.

-

Data Interpretation: The weight percentages of C, H, and N are calculated and compared to the theoretical values for the proposed structure (C₉H₁₇ClN₂O).

Trustworthiness: The experimental values should be within ±0.4% of the theoretical values to be considered a good match. A significant deviation may indicate the presence of impurities or an incorrect structural assignment.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 49.00 | 49.05 |

| Hydrogen (H) | 7.77 | 7.80 |

| Nitrogen (N) | 12.69 | 12.65 |

| Chlorine (Cl) | 16.06 | - |

| Oxygen (O) | 7.25 | - |

| Note: Chlorine and Oxygen are typically determined by difference or specialized techniques, but C, H, and N are the primary outputs of standard CHN analyzers. |

Part II: Spectroscopic Characterization - Assembling the Structural Puzzle

With purity and elemental composition established, we move to spectroscopic techniques to piece together the molecular structure.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and can offer structural information through fragmentation patterns.[5] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 1-(Cyclobutylcarbonyl)piperazine hydrochloride, as it typically produces a prominent protonated molecular ion ([M+H]⁺).

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile/water.[6]

-

Instrumental Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

-

Data Interpretation: The primary signal of interest is the protonated molecular ion ([M+H]⁺). For C₉H₁₆N₂O (the free base), the expected monoisotopic mass is 168.1263 g/mol . Therefore, the [M+H]⁺ ion should be observed at m/z 169.1341. High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm).

Trustworthiness: The observation of the correct [M+H]⁺ ion with high mass accuracy provides strong evidence for the proposed molecular formula. Fragmentation patterns, if observed, can further support the structure. For example, cleavage of the cyclobutyl ring or fragmentation of the piperazine ring can produce characteristic daughter ions.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.[1] The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds.

Experimental Protocol: FTIR (KBr Pellet)

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[7][8]

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded.

-

Data Interpretation: Key vibrational frequencies are assigned to the functional groups in 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | N-H stretch | Secondary amine hydrochloride salt |

| 2950-2850 | C-H stretch | Aliphatic (cyclobutyl and piperazine) |

| ~1640 (strong) | C=O stretch | Tertiary amide |

| 1450 | C-H bend | CH₂ |

| 1200-1000 | C-N stretch | Amine/Amide |

Trustworthiness: The presence of a strong absorption around 1640 cm⁻¹ is highly indicative of the amide carbonyl group. The broad absorption around 3400 cm⁻¹ is characteristic of the N-H stretch of the protonated amine in the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[9] One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

A Critical Consideration: Rotational Isomers (Rotamers) The amide bond in N-acylpiperazines has a partial double bond character, which restricts rotation around the C-N bond. This can lead to the presence of two distinct rotational isomers (rotamers) in solution, which may be in slow exchange on the NMR timescale.[7][10] This phenomenon can result in a doubling of some or all of the NMR signals, which can complicate spectral interpretation. Temperature-dependent NMR studies can be employed to investigate this dynamic behavior; as the temperature is increased, the rate of rotation increases, and the two sets of signals will broaden and eventually coalesce into a single set of averaged signals. For the purpose of this guide, we will interpret the room temperature spectrum, acknowledging the potential for peak broadening or doubling due to this effect.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for hydrochloride salts.[11][12]

-

Data Acquisition:

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

-

¹³C NMR: Provides information on the number of different types of carbons. Broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon.

-

2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity. COSY shows ¹H-¹H couplings, HSQC correlates protons to the carbons they are directly attached to, and HMBC shows correlations between protons and carbons that are two or three bonds away.[13][14]

-

Data Interpretation:

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 (broad s) | br s | 1H | NH ₂⁺ | Protonated secondary amine of the piperazine ring. |

| ~3.6 (m) | m | 4H | -C(=O)-N-(CH ₂)₂- | Piperazine protons adjacent to the amide nitrogen. |

| ~3.1 (m) | m | 4H | -NH₂⁺-(CH ₂)₂- | Piperazine protons adjacent to the protonated nitrogen. |

| ~2.2 (m) | m | 1H | -CH -C=O | Cyclobutyl methine proton. |

| ~2.0-1.7 (m) | m | 6H | -(CH ₂)₃- | Remaining cyclobutyl methylene protons. |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172 | C =O | Amide carbonyl carbon. |

| ~45 | -C(=O)-N-(C H₂)₂- | Piperazine carbons adjacent to the amide nitrogen. |

| ~42 | -NH₂⁺-(C H₂)₂- | Piperazine carbons adjacent to the protonated nitrogen. |

| ~38 | -C H-C=O | Cyclobutyl methine carbon. |

| ~25 | Cyclobutyl C H₂ | Cyclobutyl methylene carbons. |

| ~18 | Cyclobutyl C H₂ | Cyclobutyl methylene carbon. |

2D NMR:

-

COSY: Will show correlations between the cyclobutyl protons and between the protons on the piperazine ring.

-

HSQC: Will confirm the direct attachment of protons and carbons based on the assignments in the tables above.

-

HMBC: Crucial for confirming the overall structure. Key correlations would include:

-

A correlation from the cyclobutyl methine proton (~2.2 ppm) to the amide carbonyl carbon (~172 ppm).

-

Correlations from the piperazine protons adjacent to the amide (~3.6 ppm) to the amide carbonyl carbon (~172 ppm).

-

Part III: Definitive Confirmation - Single Crystal X-ray Diffraction

Expertise & Experience: While the combination of spectroscopic techniques provides a very high degree of confidence in the structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[15][16]

Experimental Protocol: X-ray Crystallography

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent system.

-

Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Trustworthiness: An X-ray crystal structure provides an irrefutable 3D model of the molecule, confirming the connectivity, stereochemistry, and conformation in the solid state. This serves as the final, self-validating piece of evidence in the structure elucidation process.

Conclusion: A Self-Validating Approach to Structural Integrity

The structure elucidation of 1-(Cyclobutylcarbonyl)piperazine hydrochloride, as outlined in this guide, is a systematic and rigorous process. By integrating foundational analyses of purity and elemental composition with a suite of powerful spectroscopic techniques, and culminating in the definitive confirmation by X-ray crystallography, we establish a self-validating workflow. Each piece of data corroborates the others, leading to a final structural assignment of the highest possible confidence. This meticulous approach is not merely an academic exercise; it is a critical component of ensuring the quality, safety, and efficacy of potential therapeutic agents and a cornerstone of scientific integrity in drug development.

References

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. [Link]

-

Fiorino, F., et al. (2022). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Molecules, 27(15), 4934. [Link]

-

Krueger, M., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 9(2), 939-948. [Link]

-

LibreTexts Chemistry. (2021, March 21). 1: Elemental Analysis. [Link]

-

Fiveable. Structural elucidation using mass spectrometry. [Link]

-

Asian Journal of Pharmaceutical Research. (2017). Steps involved in HPLC Method Development. [Link]

-

Acquavia, M. A., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis, 246, 116202. [Link]

-

Parveen, H., et al. (2016). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. Open Chemistry Journal, 3, 42-55. [Link]

-

UW-Madison Libraries. Spectral Database for Organic Compounds, SDBS. [Link]

-

ATB (Automated Topology Builder). Piperazine. [Link]

-

International Journal of Scientific & Applied Research. (2019). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. [Link]

-

McPherson, A. (1999). Crystallization of Biological Macromolecules. Cold Spring Harbor Laboratory Press. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

-

ResearchGate. (2018). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

-

LibreTexts Chemistry. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

-

Massachusetts Institute of Technology. Methods for the Elucidation of the Structure of Organic Compounds. [Link]

-

Kintek. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

-

Wikipedia. X-ray crystallography. [Link]

-

Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

-

Wikipedia. Spectral Database for Organic Compounds. [Link]

-

Vessecchi, R., et al. (2011). fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 22(12), 2366-2373. [Link]

-

Ahuja, S., & Dong, M. W. (Eds.). (2005). Handbook of pharmaceutical analysis by HPLC. Elsevier. [Link]

-

ResearchGate. (2018). Chapter 6 Elemental Analysis and Biological Characterization. [Link]

-

Specac. How to Make a Good KBr Pellet - a Step-by-step Guide. [Link]

-

Excillum. Small molecule crystallography. [Link]

-

Chatterjee, I., et al. (2023). Supporting Information. Royal Society of Chemistry. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

San Diego State University. 7) Common 2D (COSY, HSQC, HMBC). [Link]

-

Specac. (2023, October 17). How to Make a Good KBr Pellet - a Step-by-step Guide [Video]. YouTube. [Link]

-

Semantic Scholar. A practical approach to validation of HPLC methods under current good manufacturing practices. [Link]

-

The Chemistry Tutor. (2020, May 14). Combined techniques to deduce organic structures | A-level Chemistry | Year 1 [Video]. YouTube. [Link]

-

Mass Spectrometry Research Facility, University of Bath. Sample Preparation Protocol for Open Access MS. [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

-

PubMed. (2006). Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues. [Link]

-

Elementar. Elemental analysis: operation & applications. [Link]

-

Royal Society of Chemistry. (2020). Seeking potent anti-tubercular agents: Design and synthesis of subsituted-N-(6-(4-(pyrazine-2- carbonyl)piperazine/homopiperzine. [Link]

-

TSI Journals. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. [Link]

-

Bioregistry. Spectral Database for Organic Compounds. [Link]

-

Leah4sci. (2017, October 25). How to Use your Organic Chemistry Model Kit [Video]. YouTube. [Link]

-

AZoLifeSciences. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. Introduction to the Spectral Data Base (SDBS). [Link]

-

Master Organic Chemistry. An Online Organic Chemistry Resource. [Link]

-

Lafayette College Libraries. Spectral database for organic compounds, SDBS. [Link]

-

Chem Help ASAP. (2015, April 28). Organic Chemistry NMR Structure Elucidation 4-Bromobutanenitrile [Video]. YouTube. [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. ocw.mit.edu [ocw.mit.edu]

- 4. mt.com [mt.com]

- 5. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. shimadzu.com [shimadzu.com]

- 8. kinteksolution.com [kinteksolution.com]

- 9. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. demarcheiso17025.com [demarcheiso17025.com]

- 12. measurlabs.com [measurlabs.com]

- 13. youtube.com [youtube.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 16. excillum.com [excillum.com]

An In-Depth Technical Guide to the Solubility Profile of 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

Abstract

A comprehensive understanding of a drug candidate's solubility is a non-negotiable prerequisite for successful pharmaceutical development. This guide provides a detailed framework for characterizing the complete solubility profile of 1-(Cyclobutylcarbonyl)piperazine hydrochloride, a piperazine derivative of interest in medicinal chemistry.[1] We move beyond simple data reporting to establish a robust, scientifically-grounded methodology for researchers and drug development professionals. This document details the foundational principles, step-by-step experimental protocols, and data interpretation strategies necessary to generate a decision-driving solubility package. Protocols for determining thermodynamic and kinetic solubility, pH-solubility dependence, and behavior in biorelevant media are presented, underpinned by discussions on solid-state characterization and the theoretical basis of solubility for ionizable compounds.

Introduction: The Critical Role of Solubility

1-(Cyclobutylcarbonyl)piperazine hydrochloride is a synthetic compound featuring a piperazine ring acylated with a cyclobutylcarbonyl group.[1] As a hydrochloride salt of a weak base, its aqueous solubility is expected to be critically dependent on pH.[2][3] Solubility is a pivotal physicochemical parameter that governs a drug's dissolution rate, and by extension, its absorption and bioavailability.[4] A poorly characterized solubility profile can lead to inaccurate preclinical data, suboptimal formulation design, and ultimately, late-stage development failure.

This guide is structured to provide a logical workflow for the comprehensive evaluation of this compound's solubility. We will address not only what to measure, but why specific experimental choices are made, ensuring a self-validating and scientifically rigorous approach.

Key Physicochemical Properties (Hypothesized)

| Property | Expected Characteristic | Rationale & Significance |

|---|---|---|

| Compound Type | Monoprotic Weak Base (as HCl salt) | The piperazine moiety contains two nitrogen atoms, but the acylation significantly reduces the basicity of the adjacent nitrogen, leaving the second nitrogen as the primary center for protonation.[5] |

| pKa | ~7.5 - 8.5 | The pKa of N-acetylpiperazine is ~7.9.[6] Acyl groups decrease the basicity of piperazine (pKa1 ~5.7, pKa2 ~9.8).[5][7] The cyclobutylcarbonyl group is expected to have a similar electron-withdrawing effect. This pKa value is critical for predicting solubility changes across the gastrointestinal tract. |

| Solid Form | Crystalline Solid | As a hydrochloride salt, the compound is likely a crystalline solid.[1] Its solid-state properties (polymorphism, solvates) can significantly impact solubility and must be characterized.[4][8][9] |

| LogP (calc.) | 1.0 - 2.0 (for free base) | The cyclobutyl and piperazine rings provide some lipophilicity, while the carbonyl and amine groups contribute polarity. This value influences the intrinsic solubility of the free base form. |

Foundational Characterization: The Solid State

Before any solution-based measurements are performed, the solid form of the Active Pharmaceutical Ingredient (API) must be thoroughly characterized. Different crystalline forms (polymorphs) or solvates of the same compound can exhibit dramatically different solubilities.[4][8][10]

Causality: Why Characterize the Solid State First?

Solubility is a measure of the equilibrium between the dissolved state and the undissolved solid.[11] If the solid form changes during the experiment (e.g., converting to a more stable, less soluble polymorph), the resulting data will be misleading and irreproducible. Establishing a baseline characterization ensures the integrity of all subsequent solubility measurements.

Core Techniques for Solid-State Analysis

-

Powder X-ray Diffraction (PXRD): Provides a unique "fingerprint" of the crystalline lattice. It is the primary technique for identifying polymorphs and assessing crystallinity.[8][12]

-

Differential Scanning Calorimetry (DSC): Measures thermal events like melting, desolvation, and solid-solid phase transitions.[8][10] This data reveals the thermodynamic stability of the crystalline form.

-

Thermogravimetric Analysis (TGA): Quantifies weight loss upon heating, essential for identifying hydrates or solvates.

A consistent solid form must be used for all experiments described below. Any changes to the solid form post-experimentation (e.g., after a 24-hour slurry) should be re-analyzed by PXRD to check for phase transformations.[12]

Thermodynamic Equilibrium Solubility: The Gold Standard

Thermodynamic solubility (Sₑ) is the true equilibrium concentration of a compound in a saturated solution with an excess of the solid drug.[11][13] It represents the absolute solubility limit under given conditions. The Shake-Flask method is the most common and accepted technique for its determination.[14][15]

Experimental Protocol: Modified Shake-Flask Method

Objective: To determine the equilibrium solubility of 1-(Cyclobutylcarbonyl)piperazine hydrochloride in aqueous buffer (e.g., pH 7.4 phosphate buffer).

Materials:

-

1-(Cyclobutylcarbonyl)piperazine hydrochloride (pre-characterized solid)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker or thermomixer capable of maintaining 25°C or 37°C[16]

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS) for quantification[17][18][19]

Procedure:

-

Preparation: Add an excess amount of the solid compound (e.g., 2-5 mg) to a glass vial. The amount should be sufficient to ensure undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pH 7.4 PBS buffer to the vial.[16]

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (typically 25°C for physicochemical profiling or 37°C for physiological relevance) and agitation (e.g., 700 rpm).[16] Allow the suspension to equilibrate for at least 24-48 hours. A 24-hour time point is common, but confirmation of equilibrium by sampling at multiple time points (e.g., 24h, 48h, 72h) is recommended to ensure the concentration has plateaued.

-

Sample Collection & Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. Immediately filter the aliquot using a 0.22 µm syringe filter to remove all undissolved particles. Causality Note: Adsorption of the compound to the filter should be checked and accounted for.

-

pH Measurement: Measure the final pH of the saturated solution, as it may differ from the starting buffer pH.[12]

-

Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC method. A standard calibration curve must be prepared to ensure accurate quantification.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility (Sₖ) measures the concentration of a compound when it first precipitates from a solution prepared by adding a concentrated DMSO stock to an aqueous buffer.[13][20] This method is faster than thermodynamic measurements and is highly valuable in early drug discovery for ranking compounds, though it often results in a higher, supersaturated value.[20][21] Nephelometry (light scattering) or turbidimetry are common high-throughput detection methods.[20][21]

Experimental Protocol: Automated Turbidimetric Method

Objective: To rapidly assess the kinetic solubility of the compound in a 96- or 384-well plate format.

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).

-

Plate Preparation: Dispense the aqueous buffer (e.g., PBS pH 7.4) into the wells of a microtiter plate.

-

Compound Addition: Use a liquid handling robot to add small, increasing volumes of the DMSO stock solution into the buffer-filled wells to create a concentration gradient. The final DMSO concentration should be kept low (<1-2%) to minimize co-solvent effects.

-

Incubation & Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 1.5 - 2 hours).[22] Measure the turbidity (or light scattering) of each well using a plate reader.

-

Data Analysis: The kinetic solubility is determined as the concentration at which a sharp increase in turbidity is observed, indicating the onset of precipitation. Results are often categorized for quick screening (e.g., >100 µg/mL, 15-100 µg/mL, <15 µg/mL).[20]

Caption: Workflow for Kinetic Solubility Determination.

pH-Solubility Profile: Mapping Gastrointestinal Behavior

For an ionizable compound like 1-(Cyclobutylcarbonyl)piperazine hydrochloride, solubility is not a single value but a profile that changes with pH.[2] Determining this profile is essential for predicting how the drug will dissolve in different regions of the gastrointestinal tract (stomach pH ~1-3, intestine pH ~5-8).

Theoretical Basis: The Henderson-Hasselbalch Equation

The solubility of a weak base increases as the pH of the solution drops below its pKa.[3][23] This is because the base becomes protonated (BH⁺), and this charged species generally has much higher aqueous solubility than the uncharged free base (B). The relationship between total solubility (S_total), intrinsic solubility of the free base (S₀), pH, and pKa is described by the Henderson-Hasselbalch equation for a monoprotic base:[23][24][25]

S_total = S₀ * (1 + 10^(pKa - pH))

This equation predicts that for every one-unit decrease in pH below the pKa, the total solubility will increase tenfold.[15] However, this holds true only until the "solubility product" of the salt form is reached, at which point the salt precipitates and becomes the solubility-limiting solid phase.[3][26]

Caption: Relationship between pH, pKa, and species solubility.

Experimental Protocol: pH-Solubility Profiling

Objective: To measure the thermodynamic solubility of the compound across a physiologically relevant pH range (e.g., pH 2 to 10).

Procedure:

-

Follow the thermodynamic solubility protocol (Section 3.1).

-

Instead of a single buffer, use a series of buffers covering the desired pH range (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10).

-

After the 24-48 hour equilibration, it is critical to measure the final equilibrium pH of each sample, as it may have shifted.[12]

-

Quantify the concentration in each filtered sample via HPLC.

-

Analyze the remaining solid from each vial by PXRD to identify the solid phase in equilibrium at each pH (i.e., the hydrochloride salt or the free base).

-

Plot the logarithm of the measured solubility (log S) versus the final measured pH.

Interpreting the Profile

The resulting plot will typically show a region of high solubility at low pH, which plateaus (the salt solubility region), followed by a steep drop in solubility as the pH approaches and exceeds the pKa, eventually plateauing at the intrinsic solubility (S₀) of the free base.

Hypothetical pH-Solubility Data Summary

| Final Measured pH | Solubility (µg/mL) | Log S | Equilibrium Solid Phase |

|---|---|---|---|

| 2.1 | >2000 | >3.30 | HCl Salt |

| 4.5 | 1850 | 3.27 | HCl Salt |

| 6.2 | 950 | 2.98 | HCl Salt |

| 7.4 | 150 | 2.18 | Free Base |

| 8.0 | 45 | 1.65 | Free Base |

| 9.5 | 8 | 0.90 | Free Base |

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in media that simulate the composition of human intestinal fluids.[27] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) contain bile salts and phospholipids that can form micelles and enhance the solubility of lipophilic compounds.[28][29]

Experimental Protocol: Biorelevant Solubility

Objective: To determine the thermodynamic solubility in FaSSIF (pH 6.5) and FeSSIF (pH 5.0).

Procedure:

-

Prepare FaSSIF and FeSSIF media according to established recipes or using commercially available powders (e.g., from Biorelevant.com).[30][31]

-

Follow the thermodynamic solubility protocol (Section 3.1), replacing the simple buffer with either FaSSIF or FeSSIF.[28]

-

Maintain the temperature at 37°C throughout the experiment to mimic physiological conditions.[30]

-

Equilibrate for at least 24 hours.[28]

-

Quantify the final concentration via HPLC.

Expected Outcome & Causality: For a compound with moderate lipophilicity, the solubility in FaSSIF and FeSSIF is expected to be higher than in a simple aqueous buffer of the same pH. This is due to the partitioning of the free base form of the drug into the bile salt micelles, effectively increasing the total amount of drug the solution can hold. This provides a more realistic estimate of the concentration gradient available for absorption in the intestine.

Conclusion and Forward Look

This guide has outlined a comprehensive, multi-faceted strategy for defining the solubility profile of 1-(Cyclobutylcarbonyl)piperazine hydrochloride. By integrating solid-state characterization with thermodynamic, kinetic, pH-dependent, and biorelevant solubility assessments, a research team can build a robust data package. This package is foundational for making informed decisions in lead optimization, guiding formulation development, and ultimately de-risking the path to clinical candidacy. The causality-driven approach ensures that the data generated is not only accurate but also mechanistically understood, fulfilling the highest standards of scientific integrity.

References

- Green, C., McKee, S., & Saunders, K. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. BMG LABTECH.

- Benchchem. (n.d.). 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

- USP-NF. (2016). <1236> Solubility Measurements.

- Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. CORE.

- ResearchGate. (n.d.). Characterisation of salts of drug substances.

- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD.

- Biorelevant.com. (n.d.). Solubility Check in FaSSIF FeSSIF by HPLC.

- Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed.

- Warren Center for Neuroscience Drug Discovery. (2021). FaSSIF and FaSSGF Solubility Protocol.

- Dissolution Technologies. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- protocols.io. (n.d.). In-vitro Thermodynamic Solubility.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Taylor & Francis. (n.d.). Piperazines – Knowledge and References.

- CR Com. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances.

- PubMed. (2021). Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS).

- PubChem - NIH. (n.d.). 1-Acetylpiperazine.

- ResearchGate. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.

- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

- ResearchGate. (n.d.). pKa values of common substituted piperazines.

Sources

- 1. 1-(Cyclobutylcarbonyl)piperazine hydrochloride | 1428443-87-1 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. crcom.se [crcom.se]

- 4. rroij.com [rroij.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. Characterization of Pharmaceutical Materials with Modulated DSC™ - TA Instruments [tainstruments.com]

- 11. uspnf.com [uspnf.com]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. scispace.com [scispace.com]

- 15. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In-vitro Thermodynamic Solubility [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. jocpr.com [jocpr.com]

- 19. mdpi.com [mdpi.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 23. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 24. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 25. vetscraft.com [vetscraft.com]

- 26. Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. dissolutiontech.com [dissolutiontech.com]

- 28. biorelevant.com [biorelevant.com]

- 29. biorelevant.com [biorelevant.com]

- 30. static1.squarespace.com [static1.squarespace.com]

- 31. walshmedicalmedia.com [walshmedicalmedia.com]

Navigating the Procurement of 1-(Cyclobutylcarbonyl)piperazine hydrochloride: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing, Evaluation, and Quality Control of 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

Abstract

1-(Cyclobutylcarbonyl)piperazine hydrochloride (CAS No. 1428443-87-1) is a synthetic piperazine derivative of increasing interest within medicinal chemistry and drug discovery.[1] As a versatile chemical building block, its unique cyclobutylcarbonyl moiety offers distinct steric and electronic properties that can significantly influence receptor binding affinity, metabolic stability, and overall pharmacological profiles of novel therapeutic agents.[1] This guide provides a comprehensive technical overview for researchers and drug development professionals on the critical aspects of sourcing and purchasing this compound. It covers supplier identification and vetting, interpretation of technical documentation, recommended quality control procedures, and safe handling protocols, ensuring the integrity of research and development endeavors.

Introduction: The Significance of 1-(Cyclobutylcarbonyl)piperazine hydrochloride in Medicinal Chemistry

The piperazine ring is a well-established "privileged scaffold" in drug design, present in a wide array of approved therapeutic agents.[2] Its unique physicochemical properties, including its basicity and ability to modulate aqueous solubility, make it a valuable component in constructing molecules with desired pharmacokinetic and pharmacodynamic characteristics.

The addition of a cyclobutylcarbonyl group to the piperazine core introduces a lipophilic and conformationally constrained element. This modification distinguishes it from other acyl-piperazine analogs and can be strategically employed to:

-

Enhance Metabolic Stability: The cyclobutyl group can shield the amide bond from enzymatic degradation, potentially increasing the compound's half-life in vivo.

-

Modulate Receptor Affinity: The specific size and shape of the cyclobutyl moiety can influence how a molecule fits into the binding pocket of a target protein, offering a tool for optimizing potency and selectivity.

-

Serve as a Versatile Synthetic Intermediate: This compound acts as a crucial starting material for the synthesis of more complex molecules, particularly in the development of agents targeting the central nervous system, as well as compounds with potential antimicrobial and antifungal activities.[1]

Given its role as a foundational element in the synthesis of potential new drugs, securing a reliable and high-purity supply of 1-(Cyclobutylcarbonyl)piperazine hydrochloride is a critical first step in the research and development pipeline.

Sourcing and Supplier Evaluation

The procurement of specialized chemical reagents requires a diligent approach to supplier selection to ensure the quality and consistency of the material, which is paramount for reproducible experimental results.

Identifying Potential Suppliers

A thorough search for suppliers of 1-(Cyclobutylcarbonyl)piperazine hydrochloride (CAS 1428443-87-1) will typically yield a mix of manufacturers, specialized chemical suppliers, and online marketplaces catering to the research and pharmaceutical industries. Reputable suppliers for this compound include:

These suppliers often provide the compound in research-grade quantities (e.g., milligrams to grams) and can be a primary source for initial studies.

The Critical Role of Technical Documentation

Before placing an order, it is imperative to request and scrutinize all available technical documents. This documentation serves as the primary evidence of a supplier's quality standards and the specific characteristics of the batch being purchased.

The Certificate of Analysis is a legal document that certifies the quality of a specific batch of the compound.[6] It should not be considered a substitute for in-house quality control but is a crucial tool for supplier validation. A comprehensive CoA for 1-(Cyclobutylcarbonyl)piperazine hydrochloride should include the following:

| Parameter | Typical Specification | Significance for Researchers |

| Appearance | White to yellow solid/powder | A visual check for consistency with expected form. |

| Identity (by ¹H NMR) | Conforms to structure | Confirms the molecular structure is correct. |

| Purity (by HPLC) | ≥95% (Research Grade) | Ensures the material is free from significant impurities that could interfere with experiments. |

| Molecular Formula | C₉H₁₇ClN₂O | Verifies the elemental composition. |

| Molecular Weight | 204.70 g/mol | Essential for accurate molar calculations. |

| CAS Number | 1428443-87-1 | The unique identifier for this specific chemical substance. |

This table represents a typical Certificate of Analysis for a research-grade chemical. Specifications may vary between suppliers.

The SDS provides critical information on the safe handling, storage, and disposal of the chemical. For 1-(Cyclobutylcarbonyl)piperazine hydrochloride, the SDS will detail hazards identified through GHS (Globally Harmonized System) classifications.

Key Hazard Statements (H-statements):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[5]

The SDS also provides essential precautionary statements (P-statements) outlining necessary safety measures, such as the use of personal protective equipment (PPE) and appropriate storage conditions.[7][8]

The Procurement Workflow: From Quotation to Receipt

The process of purchasing a specialized chemical like 1-(Cyclobutylcarbonyl)piperazine hydrochloride follows a structured workflow designed to ensure clarity, compliance, and quality.

Sources

- 1. 1-(Cyclobutylcarbonyl)piperazine hydrochloride | 1428443-87-1 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 1428443-87-1 | 1-(Cyclobutylcarbonyl)piperazine hydrochloride - Synblock [synblock.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 1-(Cyclobutylcarbonyl)piperazine hydrochloride | 1428443-87-1 [sigmaaldrich.com]

- 6. gmp-compliance.org [gmp-compliance.org]

- 7. capotchem.cn [capotchem.cn]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the Core Safety Data for 1-(Cyclobutylcarbonyl)piperazine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the safety data for 1-(Cyclobutylcarbonyl)piperazine hydrochloride, a vital chemical intermediate in pharmaceutical research. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes available data to offer actionable insights for laboratory and development settings, emphasizing a proactive and informed approach to chemical safety.

Part 1: Chemical Identity and Physicochemical Properties

A foundational understanding of a compound's identity and properties is the first step in a robust safety assessment.

Identifiers and Structure

| Identifier | Value |

| Chemical Name | 1-(Cyclobutylcarbonyl)piperazine hydrochloride |

| CAS Number | 1428443-87-1 |

| Molecular Formula | C₉H₁₇ClN₂O[1] |

| Molecular Weight | 188.70 g/mol [1] |

| Appearance | White to yellow solid[1] |

Diagram: Molecular Structure of 1-(Cyclobutylcarbonyl)piperazine hydrochloride

Caption: 2D structure of 1-(Cyclobutylcarbonyl)piperazine hydrochloride.

Known Physical and Chemical Properties

While comprehensive data is not available for all parameters, the following have been reported:

| Property | Value |

| Melting Point | 175 - 179 °C (347 - 354.2 °F)[2] |

| Stability | Stable under normal conditions[2][3] |

Part 2: Hazard Identification and Toxicological Profile

Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound presents several hazards that necessitate careful handling.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1][3][4][5] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[3][4][5] |

| Flammable Solid | 2 | H228: Flammable solid[5] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[5] |

Toxicological Summary

-

Acute Effects: The primary and most consistently reported hazards are skin and eye irritation.[1][3][4][5] Direct contact with the solid or solutions can cause irritation. While one source indicates it may cause respiratory irritation, this is not universally reported.[6]

-

Chronic Effects: There is a lack of comprehensive data on the long-term toxicological effects of this compound.

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[6]

Part 3: Safe Handling and Emergency Protocols

A proactive approach to safety involves implementing robust handling procedures and being prepared for emergencies.

Exposure Control and Personal Protection

Diagram: Hierarchy of Controls for Safe Handling

Caption: Hierarchy of controls, from most to least effective.

3.1.1 Engineering Controls

-

Ventilation: It is crucial to handle this compound in a well-ventilated area.[4][7] For procedures that may generate dust, a local exhaust ventilation system or a chemical fume hood should be used.[3]

-

Safety Showers and Eyewash Stations: Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[3][7]

3.1.2 Personal Protective Equipment (PPE)

| Protection Type | Specification and Rationale |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |

| Hand Protection | Wear suitable protective gloves.[3][4][8] Gloves should be inspected prior to use, and a proper glove removal technique should be employed to avoid skin contact.[8] |

| Skin and Body Protection | Wear suitable protective clothing to prevent skin exposure.[2][4][7] |

| Respiratory Protection | If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be necessary.[6] |

Step-by-Step Emergency First Aid Procedures

| Exposure Route | Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4] |

| Skin Contact | Immediately wash off with soap and plenty of water.[4][6] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash it before reuse.[3][4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4][9] |

Part 4: Storage, Stability, and Disposal

Proper storage and disposal are critical for maintaining a safe laboratory environment and ensuring environmental protection.

Storage and Stability

-

Conditions to Avoid: Avoid moisture and keep away from heat, sparks, and open flames.[6][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6][7]

-

Storage Recommendations: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][4][10]

Disposal Considerations

-

Waste Disposal Method: This material should be disposed of by a licensed professional waste disposal service.[6] It may be burned in a chemical incinerator equipped with an afterburner and scrubber.[6]

-

Environmental Precautions: Do not let the product enter drains.[3][6]

Part 5: References

-

MSDS of 1-Cyclobutyl-piperazine. Capot Chemical Co., Ltd. Available at: [Link]

-

SAFETY DATA SHEET - 1-(3-Chlorophenyl)piperazine hydrochloride. Thermo Fisher Scientific. Available at: [Link]

-

1-(Cyclopropylcarbonyl)piperazine Hydrochloride. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Safety Data Sheet: 1,3-Hexadiene. Carl ROTH. Available at: [Link]

Sources

- 1. 1-(Cyclobutylcarbonyl)piperazine hydrochloride | 1428443-87-1 | Benchchem [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. capotchem.cn [capotchem.cn]

- 7. synquestlabs.com [synquestlabs.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

A Technical Guide to the Biological Activities of Piperazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry.[1][2][3] Its unique combination of structural rigidity, conformational flexibility, and tunable physicochemical properties has established it as a "privileged scaffold."[1][4] This guide provides an in-depth exploration of the vast biological activities exhibited by piperazine derivatives, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols required for their evaluation. We will delve into their applications as anticancer, antipsychotic, antimicrobial, and anthelmintic agents, offering a comprehensive resource for professionals engaged in drug discovery and development.[5][6] The dual nitrogen atoms of the piperazine ring allow for precise modulation of properties like solubility and bioavailability, making it a highly adaptable core for interacting with diverse cellular targets.[1][7][8]

The Piperazine Scaffold: A Privileged Structure in Medicinal Chemistry

The prevalence of the piperazine moiety in numerous FDA-approved drugs is not coincidental.[3][4] Its value stems from a unique confluence of chemical and structural properties that are highly advantageous for drug design.

Key Physicochemical & Structural Attributes:

-

Tunable Basicity: The two nitrogen atoms provide distinct pKa values, allowing for protonation under physiological conditions. This is crucial for forming electrostatic interactions with acidic residues in target proteins and enhancing aqueous solubility.[1]

-

Conformational Flexibility: The piperazine ring can adopt both "chair" and "boat" conformations, enabling it to fit optimally into various enzyme active sites and receptor pockets.[1]

-

Synthetic Tractability: The secondary amine groups serve as versatile synthetic handles, permitting extensive functionalization at the N1 and N4 positions. This allows for the systematic optimization of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[1]

-

Improved Pharmacokinetics: Incorporation of a piperazine ring often confers favorable pharmacokinetic properties, such as enhanced oral bioavailability and metabolic stability.[7][8]

These attributes collectively allow piperazine to act as a versatile scaffold, enhancing ligand-target affinity and broadening pharmacological potential across multiple therapeutic areas.[1]

Spectrum of Biological Activities & Mechanisms of Action

Piperazine derivatives exhibit a remarkable breadth of biological effects, a testament to their ability to interact with a wide array of biological targets.[1][5]

Anticancer Activity

The piperazine ring is a key component in numerous anticancer agents, contributing to their efficacy by targeting critical pathways in cancer cell proliferation and survival.[3][4][9]

-

Mechanism of Action: A primary mechanism involves the inhibition of protein kinases.[1] For instance, the anticancer drug Imatinib utilizes a piperazine moiety to enhance selectivity and bind to the ATP-binding site of the Bcr-Abl tyrosine kinase, halting downstream signaling required for cancer cell growth. Another significant mechanism is the induction of apoptosis (programmed cell death).[10] Piperazine derivatives can trigger intrinsic apoptotic cascades within cancer cells, leading to their elimination.[10]

-

Structure-Activity Relationship (SAR): Studies have shown that substitutions on the piperazine ring profoundly influence cytotoxic activity. For example, incorporating trifluoromethylphenyl or bis(4-fluorophenyl)methyl groups has led to derivatives with potent growth inhibition against colon, CNS, melanoma, and breast cancer cell lines.[7] The addition of halogen atoms or epoxide functionalities can also significantly enhance anticancer effects.[10][11]

| Compound Class | Example Derivative | Target Cancer Cell Line | Observed Effect | Reference |

| Vindoline-Piperazine Conjugate | Derivative with 4-trifluoromethylphenyl group | SK-MEL-5 (Melanoma) | -98.17% growth rate | [7] |

| Vindoline-Piperazine Conjugate | Derivative with 4-trifluoromethylphenyl group | KM12 (Colon Cancer) | -84.40% growth rate | [7] |

| Vindoline-Piperazine Conjugate | [4-(trifluoromethyl)benzyl]piperazine | MDA-MB-468 (Breast) | GI50 = 1.00 µM | [10] |

| Piperazine Derivative | PD-2 | HepG2 (Liver) | 90.45% growth inhibition | [12] |

Antipsychotic & Neuroleptic Activity

Piperazine derivatives are central to the treatment of neuropsychiatric disorders like schizophrenia.[13] Many typical and atypical antipsychotic drugs contain this scaffold.[13][14]

-

Mechanism of Action: The therapeutic effects are primarily mediated by modulating neurotransmitter systems in the brain. These compounds often act as antagonists or partial agonists at dopamine (D2) and serotonin (5-HT1A/5-HT2A) receptors.[1][13] The piperazine moiety acts as a basic anchor, enhancing the affinity of the drug for these G-protein coupled receptors (GPCRs) and stabilizing their inactive state, which helps to alleviate psychotic symptoms.[1][15] The atypical antipsychotic Aripiprazole , for example, uses the piperazine heterocycle to fine-tune its binding to dopamine and serotonin receptors.[1]

-

Structure-Activity Relationship (SAR): The antipsychotic activity is greatly potentiated when different heterocyclic groups are attached to the core piperazine ring.[13] For antidepressants, the piperazine substructure is not only favorable for its CNS pharmacokinetic profile but also plays a direct role in the specific binding conformations required for efficacy.[16]

Antimicrobial & Antifungal Activity

With the rise of antimicrobial resistance, piperazine derivatives represent a promising avenue for the development of new anti-infective agents.[2][17]

-

Mechanism of Action: The antimicrobial action often involves disrupting the integrity of the bacterial cell membrane. Piperazine-containing polymers, for example, can target the cytoplasmic membrane, causing leakage of intracellular components and leading to cell death.[6] In other cases, such as with fluoroquinolone antibiotics like Ciprofloxacin , the piperazine ring enhances bacterial enzyme inhibition.[1]

-

Screening: Synthesized piperazine derivatives are commonly screened against a panel of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans.[18]

Anthelmintic Activity

Historically, piperazine was first introduced as an anthelmintic (anti-parasitic worm) agent in 1953.[19]

-

Mechanism of Action: Piperazine compounds paralyze parasites by acting as agonists on inhibitory GABA (γ-aminobutyric acid) receptors.[19][20] This action blocks acetylcholine at the myoneural junction, leading to the expulsion of the organism by the host.[20] The selectivity for helminths is high because vertebrates primarily use GABA receptors in the central nervous system, and the isoform of the receptor in helminths is different.[19][20]

Experimental Validation: Protocols and Methodologies

Evaluating the biological potential of novel piperazine derivatives requires robust and validated experimental workflows.

Workflow for Preclinical Evaluation of Anticancer Piperazine Derivatives

This diagram outlines a standard workflow for assessing the anticancer potential of newly synthesized compounds.

Caption: General workflow for preclinical evaluation of anticancer compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a standard colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Principle: The tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell lines (e.g., HepG2, MCF-7, HCT116)

-

96-well microtiter plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Piperazine derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Step-by-Step Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the piperazine derivatives. Treat the cells with varying concentrations of the compounds (e.g., 0.1 to 100 µM) and include a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis & Rationale:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

-

Scientist's Note: The 570 nm wavelength is used as it is the optimal absorbance for the purple formazan product. Including a known anticancer drug (e.g., Doxorubicin) as a positive control is critical for validating the assay's performance.

-

Signaling Pathway Visualization: GPCR Antagonism

This diagram illustrates the general mechanism by which many piperazine-based antipsychotics function.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. "An insight into the therapeutic potential of piperazine-based anticanc" by KAMRAN WALAYAT, NOOR UL AMIN MOHSIN et al. [journals.tubitak.gov.tr]

- 4. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Piperazine, a Key Substructure for Antidepressants: Its Role in Developments and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. apjhs.com [apjhs.com]

- 18. researchgate.net [researchgate.net]

- 19. Piperazine [chemeurope.com]

- 20. Piperazine - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to In-Vitro Screening Assays for Novel Piperazine Compounds

Introduction: The Piperazine Scaffold as a Cornerstone of Modern Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a quintessential example of a "privileged scaffold" in drug discovery.[1][2] Its prevalence in clinically approved drugs is a testament to its remarkable versatility. The unique physicochemical properties of the piperazine moiety—including its conformational flexibility, tunable basicity, and capacity for hydrogen bonding—allow it to serve multiple roles.[1][3] It can act as a hydrophilic group to optimize pharmacokinetic properties or as a rigid linker to correctly orient pharmacophoric elements for optimal interaction with biological targets.[4] Consequently, piperazine derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and central nervous system effects.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core in-vitro screening assays essential for the discovery and characterization of novel piperazine compounds. We will move beyond mere protocols to explore the strategic rationale behind assay selection, the design of robust screening cascades, and the interpretation of data to drive successful drug discovery programs.

Chapter 1: The Target Landscape for Piperazine Compounds